5-Ethyl-1-phenylbarbituric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZTZCXBBTUQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235313 | |
| Record name | 5-Ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5419-00-1 | |
| Record name | 5-Ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5419-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barbituric acid, 5-ethyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005419001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-1-phenylbarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Ethyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-1-phenylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization of 5 Ethyl 1 Phenylbarbituric Acid
Established Synthetic Pathways for 5-Ethyl-1-phenylbarbituric Acid
The traditional and most common synthesis of barbiturates, including this compound, involves the condensation of a disubstituted malonic ester with urea (B33335). libretexts.org This method relies on fundamental organic reactions such as enolate alkylation and nucleophilic acyl substitution. libretexts.org
A widely employed industrial method for producing 5-ethyl-5-phenyl barbituric acid involves a two-step process. google.com The first step is the reaction of α-ethyl-α-phenyl ethyl malonate with urea in a methanol (B129727) solution of sodium methylate to form the sodium salt of the barbiturate (B1230296). google.com This intermediate is then acidified with hydrochloric acid to yield the crude product. google.com
Key Reaction Steps:
Alkylation: Diethyl malonate is first alkylated to introduce the desired substituents at the C-5 position. libretexts.org
Condensation: The resulting disubstituted malonic ester is then reacted with urea in the presence of a base, such as sodium ethoxide, to form the barbiturate ring. libretexts.org
A specific example of this pathway involves the use of ethyl acetate (B1210297) and α-ethyl-α-phenyl ethyl malonate, which are reacted with urea in the presence of sodium methylate. google.com The resulting product is then acidified to produce 5-ethyl-5-phenyl barbituric acid. google.com
Exploration of Novel Synthetic Approaches and Innovations
Recent innovations in the synthesis of 5-ethyl-5-phenyl barbituric acid have focused on improving yield, simplifying the process, and reducing waste. One patented method highlights a process that is stable, with mild reaction conditions that are easy to control, leading to high yields and a straightforward work-up. google.com
This improved method involves:
Reacting α-ethyl-α-phenyl ethyl malonate and urea in a methanol solution of sodium methylate. google.com
The reaction is initiated by warming ethyl acetate to reflux to eliminate free alkali before the main reactants are added. google.comgoogle.com
After the reaction, the methanol is recovered, and the mixture is cooled and dissolved in water before acidification to precipitate the crude product. google.comgoogle.com
Another approach involves the synthesis of related barbiturate derivatives through different intermediates. For instance, N-[α-diethylmalonyl-α-p-dimethylaminobenzyl]-N-aryl-benzanilides can be condensed with urea in the presence of sodium ethoxide to form barbiturate derivatives. researchgate.net
Strategies for N1-Derivatization and Analog Synthesis
Modification at the N1 position of the barbiturate ring is a key strategy for creating analogs with altered properties.
The synthesis of N-substituted barbiturates can be achieved through various methods. One approach involves the reductive alkylation of 1-phenylbarbituric acid. For example, 5-isopropyl-1-phenylbarbituric acid was synthesized by the hydrogenation of 1-phenylbarbituric acid in the presence of acetone (B3395972) and a platinum catalyst. uno.edu
The synthesis of 1-alkyl and 1-aryl substituted analogs often starts with a pre-functionalized urea derivative or involves direct alkylation or arylation of the barbiturate nitrogen. For instance, reacting substituted malonic esters with N-substituted ureas can yield N-substituted barbiturates.
A study on the synthesis of N1-alkyl benzotriazoles, which shares some synthetic principles, highlights an intramolecular cyclization method that avoids the use of hazardous reagents and results in high yields. tsijournals.com This suggests that similar innovative approaches could be applied to the synthesis of N1-substituted barbiturates. The synthesis of 2-aryl-5-alkyl-substituted oxazoles has been achieved through a one-pot reaction mediated by cesium carbonate, demonstrating a simple and efficient method for creating substituted heterocycles. organic-chemistry.org
The introduction of a substituent at the N1 position of a 5,5-disubstituted barbituric acid, where the C5 substituents are different, creates a chiral center at C5. auburn.edu This is because the N1-substitution removes the plane of symmetry that exists in the unsubstituted barbiturate ring. auburn.edu
Therefore, the synthesis of 1-substituted-5-ethyl-5-phenylbarbituric acid will result in a racemic mixture of two enantiomers. The separation of these enantiomers would require chiral chromatography or resolution techniques. The stereochemistry of the final product is a critical consideration as different enantiomers can exhibit different biological activities.
Purification and Isolation Techniques for Research-Grade Material
Obtaining research-grade this compound and its derivatives requires effective purification methods.
A common and effective method for purifying crude 5-ethyl-5-phenyl barbituric acid is recrystallization from an aqueous ethanol (B145695) solution. google.com This process typically involves dissolving the crude product in a hot mixture of ethanol and water, followed by cooling to induce crystallization of the purified compound. google.com The use of activated carbon during this process can help to remove colored impurities. google.comgoogle.com
For isolation, the purified crystals are typically collected by filtration, washed with a suitable solvent (like cold deionized water), and then dried under a vacuum. mdpi.com The purity of the final product is often assessed by its melting point and spectroscopic techniques. mdpi.com
Molecular Mechanisms of Action and Pharmacodynamics of 5 Ethyl 1 Phenylbarbituric Acid in Vitro/in Silico Focus
Receptor Interaction Profiles and Binding Site Characterization (In Vitro/In Silico)
The primary molecular target for 5-ethyl-1-phenylbarbituric acid, also known as phenobarbital (B1680315), is the γ-aminobutyric acid type A (GABAA) receptor. patsnap.comnih.gov This receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. patsnap.comfrontiersin.org Phenobarbital acts as a positive allosteric modulator of the GABAA receptor, meaning it binds to a site on the receptor that is distinct from the GABA binding site itself. patsnap.comwikipedia.org This binding enhances the receptor's function by increasing the duration of the chloride ion channel opening when GABA is bound. patsnap.comnih.gov The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a depressant effect on the central nervous system. wikipedia.org
In silico studies and experimental data suggest that the binding site for barbiturates on the GABAA receptor is located within the transmembrane domains of the receptor subunits. Specifically, the second and third transmembrane domains of the β subunit are considered critical for barbiturate (B1230296) binding. nih.gov Key amino acid residues, such as methionine 286 on the β subunit and methionine 236 on the α subunit, may form a binding pocket for these molecules. nih.gov
Recent research has also identified an interaction between phenobarbital and the epidermal growth factor receptor (EGFR). nih.gov Phenobarbital can bind to EGFR and inhibit the binding of its natural ligand, epidermal growth factor (EGF). nih.gov This interaction is not directly related to its acute CNS depressant effects but is significant in the context of its influence on cellular signaling pathways, as will be discussed later.
A summary of the receptor interaction profile for this compound is provided in the table below.
| Receptor/Ion Channel | Type of Interaction | Functional Consequence | Key Amino Acid Residues (if known) |
| GABAA Receptor | Positive Allosteric Modulator | Increased duration of Cl- channel opening | β-subunit Methionine 286, α-subunit Methionine 236 nih.gov |
| AMPA/Kainate Receptors | Antagonist | Blockade of excitatory neurotransmission | Not specified |
| Voltage-gated Calcium Channels | Inhibitor | Reduced release of excitatory neurotransmitters | Not specified |
| Epidermal Growth Factor Receptor (EGFR) | Antagonist | Inhibition of EGF binding | Not specified |
Ligand-Protein Interactions: Biophysical and Computational Modeling
The interaction of this compound with its target proteins has been investigated using various biophysical techniques and computational modeling approaches. Isothermal titration calorimetry (ITC) has been employed to directly measure the binding affinity of barbiturates to proteins. For instance, studies with the protein apoferritin, which serves as a model for anesthetic binding sites, have shown that phenobarbital binds with a measurable affinity, although lower than other barbiturates like thiopental (B1682321) and pentobarbital. nih.gov This lower affinity is attributed to phenobarbital's higher polarity and the steric hindrance from its rigid phenyl group, which is less flexible than the alkyl substituents of other barbiturates. nih.gov
Computational modeling, including molecular docking and molecular dynamics simulations, provides insights into the specific interactions at the atomic level. These studies help to visualize how this compound fits into the binding pockets of its target receptors. For the GABAA receptor, modeling suggests that the barbiturate ring can form hydrogen bonds with amino acid residues within the binding site. nih.gov For example, in a model system, a hydrogen bond was observed between a barbiturate ring nitrogen and the hydroxyl group of a serine residue. nih.gov
In silico analyses have been used to compare the interaction dynamics of phenobarbital and its analogs with GABAA receptors. nih.gov These studies calculate binding free energies and analyze the stability of the ligand-receptor complex. While some derivatives, like spirobarbiturates, may show stronger binding interactions in molecular docking studies, they can have poor pharmacokinetic properties. nih.gov This highlights the importance of a balance between binding affinity and other drug-like properties. nih.gov
The table below summarizes key findings from biophysical and computational studies on the ligand-protein interactions of this compound.
| Technique | Protein Target/Model | Key Findings | Reference |
| Isothermal Titration Calorimetry (ITC) | Apoferritin | Dissociation constant in the micromolar range; lower affinity compared to thiopental and pentobarbital. nih.gov | nih.gov |
| X-ray Crystallography (of related barbiturates) | Apoferritin | Binding within a cavity, with potential for hydrogen bonding between the barbiturate ring and serine residues. nih.gov | nih.gov |
| Molecular Docking | GABAA Receptor | Predicts binding poses and interactions within the transmembrane domain. nih.gov | nih.gov |
| Molecular Dynamics Simulations | GABAA Receptor | Assesses the stability of the ligand-receptor complex over time. nih.gov | nih.gov |
Modulation of Molecular Signaling Pathways (Cellular and Subcellular Levels)
The interaction of this compound with its target receptors initiates a cascade of events that modulate intracellular signaling pathways. At the cellular level, its primary effect on GABAA receptors leads to an increase in intracellular chloride concentration, hyperpolarization of the neuronal membrane, and a general inhibition of neuronal excitability. wikipedia.org
Beyond this direct effect on ion channels, phenobarbital influences several key signaling pathways. One of the most well-studied is its indirect activation of the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that regulates the expression of genes involved in drug metabolism. nih.govnih.gov Phenobarbital achieves this by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. nih.gov This inhibition leads to the dephosphorylation of the receptor for activated C kinase 1 (RACK1), which in turn promotes the dephosphorylation of CAR by protein phosphatase 2A (PP2A). nih.gov Dephosphorylated CAR can then translocate to the nucleus and activate the transcription of its target genes, including those for cytochrome P450 enzymes. nih.gov
Phenobarbital can also influence signaling pathways related to cellular stress and gene expression. In vivo studies have shown that phenobarbital treatment can enhance the binding of nuclear proteins to the AP-1 consensus sequence in the promoter region of the CYP2B2 gene. nih.gov The AP-1 transcription factor is involved in regulating genes in response to a variety of stimuli, including stress and growth factors.
Furthermore, the modulation of neurotransmitter systems by phenobarbital can have downstream effects on signaling cascades involved in neuronal plasticity and survival. The inhibition of glutamatergic signaling, for instance, can prevent the overactivation of NMDA receptors and the subsequent excitotoxic cascades. mdpi.com The enhancement of GABAergic signaling can also influence pathways regulated by second messengers like cAMP and protein kinases. frontiersin.org
Pharmacokinetics and Biotransformation Research of 5 Ethyl 1 Phenylbarbituric Acid Molecular/enzymatic Focus
Absorption Mechanisms in Model Systems
The absorption of barbiturates, a class to which 5-Ethyl-1-phenylbarbituric acid belongs, is largely governed by their physicochemical properties, particularly their lipophilicity and pKa. nih.govbenthamscience.com While direct studies on the absorption of this compound are limited, the presence of the N-phenyl group is expected to increase its lipophilicity compared to its non-phenylated counterpart, phenobarbital (B1680315). This increased lipophilicity generally facilitates passive diffusion across biological membranes.
Table 1: Theoretical Physicochemical Properties Influencing Absorption
| Property | Influence on Absorption | Expected Characteristic for this compound |
| Lipophilicity (LogP) | Higher lipophilicity generally leads to increased passive diffusion across lipid membranes. | The N-phenyl group is expected to increase lipophilicity relative to phenobarbital. |
| pKa | Determines the degree of ionization at physiological pH; the non-ionized form is more readily absorbed. | As a weak acid, a significant portion is expected to be in the non-ionized form in the acidic environment of the stomach and upper intestine. |
| Molecular Size | Smaller molecules generally permeate membranes more easily. | The addition of the phenyl group increases the molecular weight compared to phenobarbital. |
Distribution Characteristics within Preclinical Research Models
Following absorption, the distribution of a drug throughout the body is influenced by its affinity for plasma proteins and its ability to penetrate various tissues. Lipophilic compounds like barbiturates tend to distribute extensively into tissues, including the central nervous system (CNS). nih.gov
Research on a structurally related N-substituted barbiturate (B1230296), 1-methyl-5-phenyl-5-propylbarbituric acid (MPPB), in rats provides some insight into the potential distribution pattern of this compound. nih.gov Studies with MPPB revealed significant, time-dependent, and stereoselective distribution to the brain, liver, spleen, and adipose tissue. nih.gov Notably, higher concentrations of one enantiomer were found in the brain shortly after administration, while the other enantiomer showed higher concentrations in the liver, spleen, and fat. nih.gov This suggests that N-substituted phenylbarbiturates can cross the blood-brain barrier and distribute to various organs in a complex manner.
Given the lipophilic nature conferred by the phenyl group, it is anticipated that this compound would also exhibit significant tissue distribution, including accumulation in adipose tissue. The extent of plasma protein binding is another critical factor; for phenobarbital, protein binding is relatively low (20-45%), which may or may not be predictive for its N-phenylated analog. wikipedia.org
Table 2: Observed Tissue Distribution of a Related N-Substituted Barbiturate (MPPB) in Rats
| Tissue | Observation | Implication for this compound |
| Brain | Rapid and stereoselective penetration. nih.gov | Likely to cross the blood-brain barrier. |
| Liver | Significant, time-dependent, and stereoselective accumulation. nih.gov | Potential for significant hepatic metabolism. |
| Spleen | Significant, time-dependent, and stereoselective accumulation. nih.gov | May accumulate in reticuloendothelial system tissues. |
| Fatty Tissue | Significant, time-dependent, and stereoselective accumulation. nih.gov | Potential for sequestration in adipose tissue, leading to a longer elimination half-life. |
Enzymatic Biotransformation Pathways and Metabolite Characterization (Excluding Clinical Relevance)
The biotransformation of barbiturates primarily occurs in the liver and involves a variety of enzymatic reactions, with the cytochrome P450 (CYP) system playing a central role. wikipedia.orgnih.gov The primary metabolic pathway for many barbiturates is oxidation of the substituents at the C-5 position. pharmacy180.com For phenobarbital, the main metabolite is the p-hydroxyphenobarbital, formed through aromatic hydroxylation. nih.govnih.govnih.gov This metabolite can then undergo conjugation, for example, with glucuronic acid. wikipedia.org
For this compound, the presence of the N-phenyl group introduces an additional site for metabolism. While specific metabolic pathways for this compound have not been extensively elucidated, it is plausible that it undergoes similar transformations to phenobarbital, including hydroxylation of the phenyl ring. Additionally, N-dealkylation or hydroxylation of the N-phenyl group itself are potential metabolic routes. pharmacy180.com The enzymes responsible are likely to be isoforms of the CYP2C and CYP3A families, which are known to be involved in barbiturate metabolism. nih.gov
Interestingly, some studies on phenobarbital have shown that intestinal flora, such as Bifidobacterium, can metabolize the compound through reductive cleavage, leading to the formation of alpha-ethyl-benzeneacetamide. tandfonline.comtandfonline.com It is conceivable that this compound could also be a substrate for such microbial metabolism.
Table 3: Potential Metabolic Pathways and Metabolites
| Pathway | Enzyme System (Putative) | Potential Metabolite |
| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2C family) nih.gov | 5-Ethyl-1-(4-hydroxyphenyl)barbituric acid |
| Aliphatic Hydroxylation | Cytochrome P450 | 5-(1-Hydroxyethyl)-1-phenylbarbituric acid |
| N-Dealkylation/Hydroxylation | Cytochrome P450 | 5-Ethylbarbituric acid and phenol (B47542) derivatives |
| Reductive Cleavage | Intestinal Microbiota tandfonline.comtandfonline.com | Phenyl-substituted acetamide (B32628) derivatives |
| Glucuronide Conjugation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates of hydroxylated metabolites |
Theoretical Models of Excretion Mechanisms
The excretion of barbiturates and their metabolites primarily occurs via the kidneys into the urine. nih.gov The rate and extent of renal excretion are highly dependent on the physicochemical properties of the individual compounds. Unchanged, lipophilic barbiturates can be reabsorbed in the renal tubules, which prolongs their duration of action. addictionresource.com
The metabolic conversion of this compound to more polar, hydrophilic metabolites, such as hydroxylated and conjugated forms, is crucial for its efficient elimination from the body. pharmacy180.com These metabolites are less likely to undergo tubular reabsorption and are therefore more readily excreted in the urine.
The pH of the urine can significantly influence the excretion of weakly acidic drugs like barbiturates. addictionresource.com Alkalinization of the urine increases the ionization of the barbiturate, which traps the compound in its ionized, less reabsorbable form in the renal tubules, thereby enhancing its renal clearance. wikipedia.org While this is a known principle for phenobarbital, it is theoretically applicable to this compound as well. A portion of the drug and its metabolites may also be eliminated through biliary excretion into the feces, especially for more lipophilic compounds that undergo enterohepatic recirculation. wikipedia.org
Table 4: Factors Influencing Theoretical Excretion
| Factor | Mechanism | Expected Influence on this compound Excretion |
| Metabolism | Conversion to more polar metabolites. | Essential for efficient renal clearance. |
| Urinary pH | Affects the degree of ionization and tubular reabsorption. addictionresource.com | Alkaline urine would theoretically increase excretion. |
| Plasma Protein Binding | Only the unbound fraction is available for glomerular filtration. | The extent of binding will influence the rate of renal clearance. |
| Enterohepatic Recirculation | Biliary excretion and subsequent reabsorption from the intestine. wikipedia.org | Possible for the parent compound and lipophilic metabolites, potentially prolonging the half-life. |
Advanced Analytical Methodologies for Research and Characterization of 5 Ethyl 1 Phenylbarbituric Acid
Chromatographic Separation and Quantification Techniques
Chromatography is an indispensable tool for separating 5-Ethyl-1-phenylbarbituric acid from complex mixtures, such as reaction byproducts or biological samples. This separation is paramount for accurate quantification and subsequent structural analysis.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of barbiturates due to its high resolution and sensitivity. In the context of this compound and related compounds, HPLC is used for both purification and quantification. For instance, in a study identifying an impurity in amobarbital, semipreparative HPLC was successfully used to isolate 5-ethyl-5-(2-methylbutyl)barbituric acid for further characterization. nih.gov This demonstrates the capability of HPLC to separate structurally similar barbiturates.
Methodologies often involve reversed-phase columns (e.g., C18) with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a Diode-Array Detector (DAD), which provides ultraviolet spectra of the eluting peaks, aiding in peak identification and purity assessment. nih.gov The retention time and UV spectrum are key identifiers for the compound in a given HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful combination of high-efficiency separation and definitive molecular identification. For barbiturates like this compound, which are polar and non-volatile, a derivatization step is often required to increase their volatility and thermal stability for GC analysis. This commonly involves methylation to convert the acidic protons of the barbiturate (B1230296) ring into methyl groups.
Once volatilized, the compound is separated by the gas chromatograph and then enters the mass spectrometer. The mass spectrometer bombards the molecule with electrons (Electron Ionization - EI) or uses a reagent gas (Chemical Ionization - CI), causing it to fragment in a reproducible manner. The resulting mass spectrum, a pattern of mass-to-charge (m/z) ratios of the fragments, serves as a molecular fingerprint. This fragmentation pattern is crucial for confirming the compound's structure and distinguishing it from isomers or other related substances. nih.govnih.gov GC-MS analysis is frequently used to identify phenolic compounds and other constituents in complex mixtures after extraction. nih.gov
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is vital for probing the molecular structure of this compound, confirming the arrangement of atoms and functional groups, and assessing sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in N1-Substituted Barbiturates
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for de novo structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR spectra reveal the number of different types of protons, their connectivity, and their chemical environment. For an N1-substituted barbiturate, one would expect to see characteristic signals for the protons on the N-phenyl group, the ethyl group at the C5 position, and the remaining N-H proton of the barbiturate ring. The integration of these signals corresponds to the number of protons, while their splitting patterns (e.g., triplets, quartets) reveal adjacent protons.
¹³C NMR spectra show signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton. The chemical shifts of the carbonyl carbons in the barbiturate ring are particularly distinctive.
In studies of related barbiturates, NMR has been essential for confirming structures, such as identifying the reduction of a carbonyl group in a metabolite study or verifying the substitution pattern on an alkyl side chain of an impurity. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Data Points for this compound
| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Ethyl-CH₃ | ¹H NMR | ~0.8-1.0 (triplet) | Coupled to the -CH₂- group. |
| Ethyl-CH₂ | ¹H NMR | ~1.9-2.2 (quartet) | Coupled to the -CH₃ group. |
| Phenyl Protons | ¹H NMR | ~7.2-7.6 (multiplet) | Protons on the N-substituted phenyl ring. |
| N-H | ¹H NMR | ~8.0-9.5 (singlet, broad) | Exchangeable proton, may vary. |
| Ethyl-CH₃ | ¹³C NMR | ~10-15 | |
| Ethyl-CH₂ | ¹³C NMR | ~25-35 | |
| C5 Carbon | ¹³C NMR | ~55-65 | Quaternary carbon attached to ethyl and phenyl groups. |
| Phenyl Carbons | ¹³C NMR | ~125-140 | Multiple peaks for the aromatic carbons. |
| Carbonyls (C=O) | ¹³C NMR | ~150-175 | Characteristic downfield shift for C2, C4, C6. |
Note: These are predicted values based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3200 cm⁻¹), C-H stretching from the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and strong C=O (carbonyl) stretching from the barbiturate ring (typically in the 1680-1750 cm⁻¹ region).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The presence of the phenyl group and the barbiturate ring gives this compound a characteristic UV absorption profile. UV spectra, often obtained directly from the HPLC-DAD system, are useful for compound identification and quantification by comparing the absorption maxima (λ_max) and spectral shape to a reference standard. nih.gov
Mass Spectrometry for Metabolomic and Proteomic Studies
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a critical technology for metabolomics, the large-scale study of small molecules within a biological system. nih.gov While specific metabolomic or proteomic studies focused solely on this compound are not widely documented, the methodologies are well-established.
In a typical metabolomic workflow, a biological sample (e.g., urine, plasma) would be analyzed by LC-MS. nih.gov The high-resolution mass spectrometer can accurately determine the mass of the parent compound and its potential metabolites. These metabolites are often formed by enzymatic reactions in the body, such as hydroxylation, oxidation, or conjugation. By comparing samples from a control group versus a group exposed to the compound, researchers can identify new metabolites by searching for related mass signals. The structure of these potential metabolites can then be further investigated using tandem mass spectrometry (MS/MS), where the metabolite ion is isolated and fragmented to provide structural clues. nih.gov
While proteomic studies—the large-scale study of proteins—are less common for direct characterization of a small molecule, such techniques could be employed to understand the broader biological effects of this compound by observing how it might alter protein expression levels in cells or tissues.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Amobarbital |
| 5-ethyl-5-(2-methylbutyl)barbituric acid |
Preclinical Research Models and in Vitro Applications of 5 Ethyl 1 Phenylbarbituric Acid
Cellular Models for Investigating Molecular and Pharmacological Effects
Cellular models are indispensable tools in early-stage drug discovery, offering a controlled environment to dissect the molecular and pharmacological effects of compounds. These in vitro systems, which include primary cell cultures and immortalized cell lines, allow for high-throughput screening and detailed investigation of specific biological pathways. For barbiturates, a primary focus is their interaction with neurotransmitter receptors.
Research on 5-substituted barbituric acid derivatives often involves cellular assays to determine their effects on the gamma-aminobutyric acid type A (GABA-A) receptor, a key target for central nervous system depressants. nih.gov While molecular docking can predict binding affinity, cellular models are crucial to confirm whether this binding translates into a functional therapeutic effect, such as the modulation of chloride ion transport. nih.gov Studies on related compounds have demonstrated that while some derivatives show strong binding interactions, they may possess suboptimal pharmacokinetic properties that limit their bioavailability, a factor that can be initially assessed using cellular permeability assays. nih.gov For instance, recent in silico analyses of various 5-substituted barbiturates highlighted that a 2-thiobarbiturate candidate, despite a weaker predicted binding affinity than other tested compounds, showed promise due to stable interactions with GABA-A receptor chains and superior predicted permeability and bioavailability. nih.gov
Organotypic Cultures and Tissue Slice Preparations for Ex Vivo Studies
Organotypic cultures and tissue slice preparations represent a critical intermediate step between simplified cell cultures and complex in vivo models. These ex vivo systems utilize thin sections of intact tissue from organs such as the brain, liver, kidney, or intestine, which are kept viable in culture for hours or even days. nih.govnih.gov The principal advantage of this methodology is the preservation of the native three-dimensional cellular architecture and microenvironment, including cell-cell and cell-matrix interactions, which are lost in monolayer cell cultures. rug.nl
This technique is particularly valuable for studying the effects of a compound in a more physiologically relevant context. For example:
Kidney Slices: Researchers use precision-cut kidney slices to study signaling cascades, the regulation of transport proteins, and changes in the subcellular trafficking of proteins in response to pharmacological agents. nih.gov The viability of slices can be maintained for hours in specialized buffers, allowing for controlled incubation experiments. nih.gov
Brain Slices: Neurosurgical-derived human neocortical slices can remain viable for several days, enabling the study of neuronal intrinsic membrane properties. nih.gov This platform allows for the application of viral tools for genetic manipulation and the use of genetically encoded probes to monitor neuronal activity, offering a path to investigate how a compound like 5-Ethyl-1-phenylbarbituric acid might modulate human brain circuits. nih.gov
Intestinal Slices: Precision-cut intestinal slices are prepared to evaluate compound permeability and metabolism in a setting that retains the complex, multicellular structure of the intestinal wall. rug.nl
After exposure to a test compound, these tissue slices can be analyzed using a variety of methods, including histology, quantitative polymerase chain reaction (qPCR) to measure gene expression changes, and biochemical assays on tissue lysates. nih.govrug.nl While specific studies on this compound using these models are not prominently documented, the methodology is well-suited to explore its tissue-specific effects and metabolic fate.
Advanced Animal Models for Pharmacodynamic and Pharmacokinetic Research (Mechanism-Focused)
Advanced animal models are essential for characterizing the pharmacodynamic (PD) and pharmacokinetic (PK) properties of a drug candidate in a complete biological system. nih.govresearchgate.net These in vivo studies provide critical data on a compound's absorption, distribution, metabolism, and excretion (ADME), which are processes governed by complex mechanisms that cannot be fully replicated by in vitro or ex vivo models. researchgate.netpharmacompass.com
Rodent and rabbit models are commonly used in preclinical research. nih.govnih.gov For barbiturates, animal studies are crucial for understanding their metabolism and identifying active or inactive metabolites. For example, the related compound phenobarbital (B1680315) is known to be hydroxylated by the liver, primarily via the CYP2C19 enzyme, to form an inactive metabolite. pharmacompass.com Animal models allow for the collection of urine and plasma to identify such metabolites. pharmacompass.comnih.gov
Mechanism-focused research in animal models can elucidate how a compound achieves its pharmacological effect. For barbiturates, this includes investigating their impact on the central nervous system. Studies on impurities found in amobarbital preparations, such as 5-ethyl-5-(2-methylbutyl)barbituric acid, have used rodent models to confirm that the pharmacological profile is comparable to the parent drug. nih.gov Such comparative studies are vital for understanding the structure-activity relationships within a chemical class. The integration of data from these animal studies is a key component of mechanism-based PK/PD models, which aim to translate preclinical findings to humans. nih.gov
In Silico Modeling and Computational Simulations
In silico modeling and computational simulations have become integral to modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of molecular properties. researchgate.net These computational approaches are used to build and test pharmacological hypotheses, often in conjunction with in vitro data. nih.gov
For barbituric acid derivatives, computational tools are used to predict binding affinities to target receptors, such as the GABA-A receptor, and to assess key pharmacokinetic properties. nih.gov A comprehensive in silico analysis of 5-substituted barbiturates compared the binding energies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of known and novel derivatives against phenobarbital. nih.gov This type of study can prioritize candidates for synthesis and further testing.
More detailed computational studies can reveal specifics of molecular interactions. A study on the closely related isomer, 5-Ethyl-5-phenylbarbituric acid (phenobarbital), used Density Functional Theory (DFT) calculations to investigate its molecular structure and interactions when forming a complex. mdpi.com These simulations provided insights into intermolecular hydrogen bonding, molecular electrostatic potential (MEP) surfaces to identify electrophilic and nucleophilic centers, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding charge transfer within the molecular complex. mdpi.com
This table presents data from a computational study comparing the predicted binding affinities of various barbiturates to the GABA-A receptor.
| Compound/Class | Predicted Binding Affinity (kcal/mol) | Key Observation |
| Methoxy-SB (Spirobarbiturate) | -53.20 | Strongest interaction but suboptimal pharmacokinetics due to high molecular weight. nih.gov |
| Phenobarbital | -31.22 | Reference compound for comparison. nih.gov |
| 2-Thiobarbiturate | -27.70 | Weaker affinity but demonstrated stable interactions and superior predicted bioavailability. nih.gov |
| Data sourced from a comprehensive in-silico analysis of barbituric acid derivatives. nih.gov |
This table summarizes results from a Density Functional Theory (DFT) computational analysis of a complex formed between 5-Ethyl-5-phenylbarbituric acid (phenobarbitone) and triphenyl tetrazolium.
| Parameter | Value | Significance |
| Complexation Energy (1:2 ratio with H₂O) | -89.88 kcal/mol | Indicates the stability of the molecular complex in the gas phase. mdpi.com |
| HOMO Energy (Complex) | -7.37 eV | Represents the energy of the highest occupied molecular orbital, related to the capacity to donate an electron. mdpi.com |
| LUMO Energy (Complex) | -1.34 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the capacity to accept an electron. mdpi.com |
| HOMO-LUMO Energy Gap | 6.03 eV | The energy gap shows the charge transfer potential between the molecules within the complex. mdpi.com |
| Data derived from B3LYP/6-311G(d,p) level of theory calculations. mdpi.com |
Interactions of 5 Ethyl 1 Phenylbarbituric Acid with Other Chemical Entities and Biological Systems
Molecular Basis of Enzyme Inhibition or Induction
While specific studies on 5-Ethyl-1-phenylbarbituric acid are limited, the extensive research on its close analog, phenobarbital (B1680315), provides significant insight into its interactions with metabolic enzymes. Barbiturates are well-known as potent inducers of hepatic cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov
The induction of CYP enzymes, particularly isoforms such as CYP2B, CYP2C, and CYP3A, is a hallmark of phenobarbital and related compounds. mdpi.com This process is not due to direct binding to the enzyme's active site but is mediated by the activation of nuclear receptors. wikipedia.orgresearchgate.net Phenobarbital binds to transcription factor receptors, which in turn activate the transcription of cytochrome P450 genes, leading to an increased synthesis of these enzymes. wikipedia.org Specifically, Cytochrome P450 2B6 (CYP2B6) is induced by phenobarbital through the Constitutive Androstane (B1237026) Receptor (CAR)/Retinoid X Receptor (RXR) heterodimer. wikipedia.org This increased enzyme level accelerates the metabolism of various xenobiotics. mdpi.com
Studies on a range of barbiturates have shown that the potency of enzyme induction is often related to the compound's plasma half-life; those with longer half-lives, like phenobarbital, tend to be more potent inducers. nih.gov Furthermore, research on barbiturate-induced monooxygenase in Bacillus megaterium has indicated a strong correlation between the lipophilicity of the barbiturate (B1230296) and its inducing activity. nih.gov This suggests that the ability of the molecule to partition into cellular membranes is a key factor in initiating the induction cascade. While induction is the primary effect, some barbiturates with allyl groups have been observed to cause destruction of cytochrome P-450, suggesting a more complex interaction profile. nih.gov
A study comparing phenobarbital (PB), 5-ethyl-5-phenylhydantoin (EPH), and 5-ethyl-5-phenyloxazolidinedione (EPO) demonstrated concentration-dependent induction of P450 2B activities both in vivo and in cultured rat hepatocytes, reinforcing that this is a characteristic of this structural class of compounds. nih.gov
Table 1: Comparative in vivo and in vitro P450 2B Induction by Phenobarbital and its Analogs
| Compound | In vivo ED50 (dietary ppm) | In vivo EC50 (total serum µM) | In vitro ED50 (µM) |
| Phenobarbital (PB) | ~110 | ~9 | 14.5 |
| 5-ethyl-5-phenylhydantoin (EPH) | ~100 | ~6 | 14.2 |
| 5-ethyl-5-phenyloxazolidinedione (EPO) | ~3000 | ~130 | 108 |
| Data sourced from a study on male rat liver and cultured rat hepatocytes. nih.gov |
Ligand-Target Interactions with Endogenous Biomolecules
The primary pharmacological target for barbiturates, including this compound, is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.govmdpi.com Barbiturates act as positive allosteric modulators of the GABA-A receptor. wikipedia.orgdrugbank.com They bind to a site on the receptor that is distinct from the binding sites for GABA itself and for benzodiazepines. drugbank.com This binding potentiates the effect of GABA by increasing the duration of the opening of the receptor's chloride ion channel. wikipedia.orgnih.gov The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a depressant effect on the central nervous system. wikipedia.orgnih.gov
The interaction of barbiturates with the GABA-A receptor is dependent on the specific subunit composition of the receptor complex. nih.gov Studies with pentobarbitone, a related barbiturate, on human GABA-A receptors expressed in Xenopus oocytes have shown that while potentiation of GABA responses occurs across various subunit combinations, the affinity and efficacy of direct receptor activation vary significantly, particularly with the type of α subunit present. nih.govnih.gov For instance, receptors containing the α6 subunit exhibit a much higher affinity and efficacy for direct activation by pentobarbitone compared to those with other α subunits. nih.gov
In addition to their interaction with neurotransmitter receptors, barbiturates also bind to plasma proteins. wikipedia.org Phenobarbital has been shown to bind to human serum albumin. luc.edu The extent of this binding can be influenced by factors such as the concentrations of the drug and the protein. luc.edunih.gov This binding is significant as it is the unbound, or free, fraction of the drug that is pharmacologically active and available to interact with target receptors or be metabolized. wikipedia.org The binding of phenobarbital to plasma proteins can also be affected by the concurrent administration of other drugs, which can displace it and increase its free fraction. nih.gov
Chemoinformatic and Computational Approaches to Interaction Prediction
Chemoinformatic and computational methods are valuable tools for predicting and understanding the interactions of molecules like this compound. These approaches can elucidate the structural features responsible for biological activity and predict potential interactions with biological targets.
A study on the salt of 5-Ethyl-5-phenylbarbituric acid (phenobarbital) with triphenyl tetrazolium employed Density Functional Theory (DFT) calculations to investigate the molecular association structure. nih.gov This research utilized methods such as Atoms in Molecules (AIM) analysis, Reduced Density Gradient (RDG), and the Non-Covalent Interaction (NCI) index to analyze the positions and strengths of intermolecular hydrogen bonds. nih.gov Furthermore, the study of Molecular Electrostatic Potential (MEP) surfaces helped in identifying the electrophilic and nucleophilic centers of the molecule, which are crucial for its interactions with biological macromolecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies have also been applied to the broader class of barbiturates to correlate their molecular structures with their anticonvulsant activities. nih.gov One such large-scale QSAR study on 48 barbiturates identified the key pharmacophoric features necessary for their biological effects. nih.gov The study found that for certain types of anticonvulsant activity, the lipophilicity and geometry of the barbiturate molecule are of primary importance, while for other activities, topological and electronic properties play a more significant role. nih.gov These computational models provide a framework for predicting the activity of new derivatives and for designing compounds with potentially improved therapeutic profiles.
Future Research Directions and Unexplored Academic Frontiers for 5 Ethyl 1 Phenylbarbituric Acid
Identification of Novel Molecular Targets
While the primary mechanism of action for barbiturates like phenobarbital (B1680315) involves the modulation of GABA-A receptors, emerging research suggests a more complex pharmacological profile that warrants deeper investigation for 5-Ethyl-1-phenylbarbituric acid. mdpi.comt3db.cadrugbank.com Future research should aim to identify and characterize novel molecular targets beyond these well-established interactions.
Recent studies on phenobarbital have revealed direct effects on various ion channels, including sodium (Na+), and different potassium (K+) currents such as IK(erg), IK(M), and IK(DR). mdpi.com This opens an avenue to explore whether this compound and its analogues exhibit differential activity on these channels, potentially leading to the development of more selective modulators.
Furthermore, the purinergic system, particularly the P2X7 receptor, has been identified as a potential target in the context of epilepsy. mdpi.com Investigating the interaction of this compound with this and other purinergic receptors could uncover novel signaling pathways through which it exerts its effects. Research could also delve into the downstream signaling cascades affected by this compound, such as the TrkB-Shc-Akt pathway, which is implicated in neuroprotection, and the phospholipase Cγ1 pathway, involved in epileptogenesis. mdpi.com The enantiomers of related barbiturates have shown opposing actions (convulsant versus anticonvulsant), suggesting that stereospecific interactions with undiscovered sites on receptors like the GABA-A receptor could be a fruitful area of research. nih.gov
Development of Greener Synthetic Methodologies
The synthesis of barbituric acid derivatives has traditionally involved methods that are not environmentally benign. A significant future direction lies in the development and optimization of greener synthetic protocols for this compound. Research in this area can focus on minimizing solvent use, reducing energy consumption, and utilizing non-toxic, recyclable catalysts.
Recent advancements have demonstrated the feasibility of green chemistry principles for the synthesis of related barbiturates. jetir.org These include:
Solvent-Free Reactions: Techniques like grinding reactants together in the presence of a catalyst, such as sodium acetate (B1210297), at room temperature have shown promise in producing high yields with short reaction times. jetir.orgtsijournals.com
Novel Catalysts: The use of heterogeneous catalysts like copper oxide (CuO) and gold (Au) nanoparticles offers advantages such as high efficiency, stability, and recyclability. isca.measianpubs.orgresearchgate.net These catalysts can be employed in solvent-free conditions, further enhancing the green credentials of the synthesis. isca.me
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of barbiturates, often leading to higher yields and cleaner reactions compared to conventional heating methods. jetir.orgtsijournals.comresearchgate.net
Future work should focus on adapting and refining these green methodologies specifically for the industrial-scale production of this compound. google.comgoogle.com This includes optimizing reaction conditions, exploring a wider range of eco-friendly catalysts, and developing efficient purification processes that minimize waste. google.com
| Green Synthetic Methodologies for Barbituric Acid Derivatives |
| Solvent-free grinding with sodium acetate catalyst tsijournals.com |
| Recyclable copper oxide nanoparticles as a heterogeneous catalyst isca.me |
| Microwave irradiation techniques jetir.orgresearchgate.net |
| Gold nanoparticle-mediated synthesis asianpubs.org |
Refinement of Analytical Techniques for Complex Biological Matrices
To better understand the pharmacokinetics and metabolism of this compound, it is crucial to develop more sophisticated and sensitive analytical techniques for its detection in complex biological matrices such as blood, urine, and tissue.
Current methodologies for similar compounds often rely on High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD). nih.gov While effective, future research should focus on the development and validation of ultra-sensitive methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The advantages of LC-MS/MS include:
Higher Sensitivity and Specificity: Allowing for the detection and quantification of the parent compound and its metabolites at very low concentrations.
Structural Elucidation: Facilitating the identification of novel metabolites by providing detailed structural information.
Reduced Sample Preparation Time: Offering the potential for more direct analysis of biological samples.
A study on a related fluorinated barbiturate (B1230296) successfully used HPLC in combination with various mass spectrometry techniques (EI-MS, CI-MS) to identify a metabolite where a carbonyl group was reduced to a hydroxyl group. nih.gov This underscores the power of these techniques. Future research for this compound should aim to develop robust LC-MS/MS methods capable of distinguishing it from its metabolites and other structurally similar compounds, which is essential for detailed metabolic profiling and pharmacokinetic studies in a non-clinical academic setting. nih.gov
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and predictive modeling offer powerful tools to accelerate research and gain deeper insights into the properties and interactions of this compound. Future academic exploration should leverage these advanced computational approaches.
Density Functional Theory (DFT) calculations have already been employed to investigate the molecular structure and intermolecular interactions of a salt of this compound. mdpi.com This can be expanded to:
Predicting Molecular Properties: Using computational models to predict physicochemical properties, which can guide the design of new derivatives with improved characteristics.
Modeling Drug-Target Interactions: Performing molecular docking and dynamics simulations to explore the binding of this compound to both known and novel molecular targets. This can help in understanding the structural basis of its activity and in designing more potent and selective compounds.
Predictive Toxicology and Metabolism: Employing quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict potential metabolic pathways and toxicity profiles of new derivatives, thereby prioritizing compounds for synthesis and experimental testing. cas.orgnih.govresearchgate.net
The use of an ensemble of different predictive models can create a consensus prediction with a higher confidence level for ligand-to-target activity. cas.org Furthermore, leveraging knowledge graphs that incorporate pathway and biomarker information can lead to more sophisticated models capable of predicting new drug-target interactions. cas.org These in silico approaches can significantly streamline the discovery process for novel academic applications. clinicaltrialsarena.comarxiv.org
Potential Academic Applications in Chemical Biology or Neuroscience Research (Non-Clinical)
Beyond its direct pharmacological interest, this compound and its derivatives hold significant potential as tool compounds for basic research in chemical biology and neuroscience.
Development of Chemical Probes: The barbiturate scaffold can be derivatized for covalent attachment to proteins or labels, a technique used to generate antibodies for immunoassays. google.com This principle can be extended to create chemical probes, such as photoaffinity labels, to identify and characterize novel binding partners and molecular targets in a cellular context. The synthesis of a photoactivatable barbiturate enantiomer pair (S-mTFD-MPPB and R-mTFD-MPPB) has already been used to probe anesthetic and convulsant binding sites on GABA-A receptors. nih.gov
Probing Neuronal Function: The well-defined, albeit complex, effects of barbiturates on neuronal excitability make them valuable tools for dissecting the function of specific ion channels and receptors in neuronal circuits. t3db.caresearchgate.net By synthesizing a library of this compound derivatives with varied substituents, researchers could systematically probe structure-activity relationships related to specific neuronal functions in non-clinical models.
Investigating Molecular Mechanisms of Neurological Processes: The compound could be used in non-clinical studies to explore the fundamental molecular mechanisms of processes like neuroinflammation and neuroplasticity, which are considered promising areas for understanding neurological disorders. mdpi.com For instance, it could be used to modulate neuronal activity in vitro or in vivo to study the downstream effects on gene expression, protein synthesis, and synaptic plasticity.
By exploring these uncharted academic frontiers, the scientific community can unlock the full potential of this compound, not only as a subject of study itself but also as a valuable tool to illuminate complex biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
